Cas no 2171911-07-0 (3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid)

3-{1-1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentyl backbone with an N-methylformamido group and a propanoic acid terminus, offering versatility in constructing constrained peptide scaffolds. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis protocols, enabling efficient deprotection under mild basic conditions. This compound is particularly valuable for introducing conformational restrictions or modifying peptide physicochemical properties. Its design facilitates controlled incorporation into peptide chains while maintaining orthogonality to other common protecting groups. The product's stability under typical synthesis conditions and predictable reactivity make it a reliable choice for advanced peptide engineering.
3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid structure
2171911-07-0 structure
Product name:3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid
CAS No:2171911-07-0
MF:C25H28N2O5
MW:436.500226974487
CID:5812866
PubChem ID:165560760

3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid
    • EN300-1503146
    • 2171911-07-0
    • 3-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
    • Inchi: 1S/C25H28N2O5/c1-27(15-12-22(28)29)23(30)25(13-6-7-14-25)26-24(31)32-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21H,6-7,12-16H2,1H3,(H,26,31)(H,28,29)
    • InChI Key: UBOHOKBRNWYNLR-UHFFFAOYSA-N
    • SMILES: O=C(C1(CCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(C)CCC(=O)O

Computed Properties

  • Exact Mass: 436.19982200g/mol
  • Monoisotopic Mass: 436.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 682
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 3.1

3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1503146-250mg
3-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2171911-07-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1503146-2500mg
3-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2171911-07-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1503146-1.0g
3-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2171911-07-0
1g
$0.0 2023-06-05
Enamine
EN300-1503146-5000mg
3-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2171911-07-0
5000mg
$9769.0 2023-09-27
Enamine
EN300-1503146-1000mg
3-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2171911-07-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1503146-500mg
3-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2171911-07-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1503146-50mg
3-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2171911-07-0
50mg
$2829.0 2023-09-27
Enamine
EN300-1503146-10000mg
3-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2171911-07-0
10000mg
$14487.0 2023-09-27
Enamine
EN300-1503146-100mg
3-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-methylformamido}propanoic acid
2171911-07-0
100mg
$2963.0 2023-09-27

Additional information on 3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid

Introduction to 3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic Acid (CAS No. 2171911-07-0)

3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid (CAS No. 2171911-07-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopentyl ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a formamido functional group. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and biomolecules.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions and its ability to prevent unwanted side reactions. The presence of this group in 3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid makes it an attractive candidate for the synthesis of peptides and peptidomimetics, which are essential in the development of new therapeutic agents. The cyclopentyl ring adds conformational rigidity to the molecule, which can enhance its binding affinity to specific protein targets.

The formamido functional group in this compound is another key feature that contributes to its biological activity. Formamides are known for their ability to form hydrogen bonds, which can be crucial for interactions with biological macromolecules such as enzymes and receptors. This property makes 3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid a valuable tool in the study of protein-ligand interactions and the design of small molecule inhibitors.

Recent studies have highlighted the potential of this compound in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid exhibit potent inhibitory activity against specific kinases involved in cancer signaling pathways. This finding suggests that these compounds could be developed into novel anticancer agents with high selectivity and reduced side effects.

In another study, researchers explored the use of this compound as a scaffold for the development of peptidomimetic inhibitors of proteases. Proteases are enzymes that play critical roles in various physiological processes, including cell signaling, immune responses, and disease progression. The ability to selectively inhibit these enzymes has significant therapeutic implications, particularly in the treatment of inflammatory diseases and cancer. The results showed that derivatives of 3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid exhibited high potency and selectivity against specific proteases, making them promising candidates for further drug development.

The structural flexibility and functional diversity of 3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid also make it an ideal candidate for combinatorial chemistry approaches. Combinatorial chemistry involves the synthesis and screening of large libraries of compounds to identify those with desired biological activities. By using this approach, researchers can rapidly identify lead compounds with optimized properties for various therapeutic applications.

In addition to its potential as a therapeutic agent, 3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid has also been studied for its use as a research tool. Its unique structural features make it useful for probing protein-protein interactions and understanding the mechanisms of enzymatic reactions. For example, researchers have used this compound to study the binding kinetics and thermodynamics of protein-ligand interactions, providing valuable insights into the molecular basis of these processes.

The synthesis of 3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid typically involves several steps, including the protection and deprotection of functional groups, cyclization reactions, and coupling reactions. The Fmoc protecting group is often introduced using Fmoc chloride or Fmoc anhydride, followed by deprotection under mild basic conditions such as piperidine in dimethylformamide (DMF). The cyclopentyl ring can be synthesized via ring-closing metathesis (RCM) or other cyclization methods. The formamido group is typically introduced through amidation reactions using appropriate coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).

The characterization of this compound often involves a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These techniques provide detailed information about the molecular structure and purity of the compound, which is essential for ensuring its suitability for further studies or applications.

In conclusion, 3-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-methylformamido}propanoic acid (CAS No. 2171911-07-0) is a versatile compound with significant potential in both research and therapeutic applications. Its unique structural features make it an attractive candidate for the development of novel drugs and biomolecules, particularly in the areas of cancer therapy and protease inhibition. Ongoing research continues to explore new derivatives and applications of this compound, further highlighting its importance in the field of medicinal chemistry.

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